molecular formula C15H17NOS3 B2981510 2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705217-71-5

2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Cat. No. B2981510
CAS RN: 1705217-71-5
M. Wt: 323.49
InChI Key: GZUQSVFHXMVSBL-UHFFFAOYSA-N
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Description

Thiophene is a five-membered aromatic ring with one sulfur atom. The 2-thienyl group is a thienyl group with a substituent at the 2-position . Thiophene has emerged as a remarkable entity in organic electronics due to its high resonance energy, more electrophilic reactivity than benzene, high π-electron density, planar structure, and the presence of vacant d-orbital in addition to the presence of loosely bind lone-pairs of electrons on sulfur atoms .


Molecular Structure Analysis

The molecular structure of thiophene-based compounds often involves a planar structure with high π-electron density . This allows for high resonance energy and more electrophilic reactivity than benzene .


Chemical Reactions Analysis

Thiophene-based compounds have been used in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth .


Physical And Chemical Properties Analysis

Thiophene-based compounds often have high resonance energy, more electrophilic reactivity than benzene, high π-electron density, and a planar structure .

Scientific Research Applications

Anticancer Activity

Researchers have investigated the synthesis and biological activities of derivatives related to 2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone, with some showing promising anticancer properties. For instance, a study on the microwave-assisted synthesis of thiazolyl(hydrazonoethyl)thiazoles highlighted their potential as anti-breast cancer agents. These compounds demonstrated significant antitumor activities against MCF-7 tumor cells, suggesting their utility in cancer therapy (Mahmoud et al., 2021).

Antimicrobial and Anticandidal Activities

Synthetic derivatives have also been evaluated for their antimicrobial properties. For example, a study on tetrazole derivatives synthesized from related compounds found potent anticandidal agents with weak cytotoxicities, indicating their potential as safe and effective treatments for fungal infections (Kaplancıklı et al., 2014).

Synthesis and Characterization of Heterocyclic Derivatives

The synthesis of novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing tosyl moiety from related structures has been carried out. These compounds have exhibited potential anticancer activities, especially against liver and breast cancer, showcasing the versatility of such compounds in drug development (Hessien et al., 2009).

Antioxidant and Antiproliferative Effects

Another study focused on sulfur-containing heterocyclic analogs, suggesting their selective antiproliferative activity against laryngeal cancer cells. The compounds enhanced antioxidant enzyme activity and reduced ROS production, triggering apoptosis and indicating their therapeutic potential in laryngeal carcinoma treatment (Haridevamuthu et al., 2023).

Material Science Applications

In the field of materials science, the synthesis of new diheteroaryl thienothiophene derivatives has been explored for potential applications in conducting films on electrodes, highlighting the broad utility of these compounds beyond pharmacological applications (Mabkhot et al., 2011).

Future Directions

Thiophene-based compounds, such as dithienothiophene (DTT), have attracted a tremendous attention of the researchers worldwide due to their potential applicability in organic electronics . Future research may continue to explore the use of these compounds in various electronic devices .

properties

IUPAC Name

2-thiophen-2-yl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS3/c17-15(11-12-3-1-8-18-12)16-6-5-14(20-10-7-16)13-4-2-9-19-13/h1-4,8-9,14H,5-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUQSVFHXMVSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

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